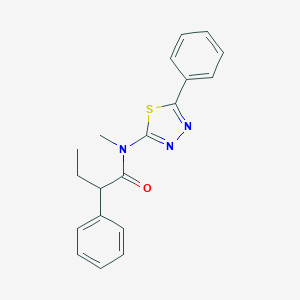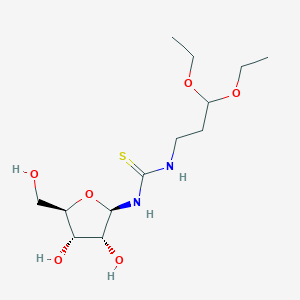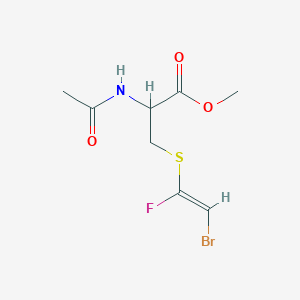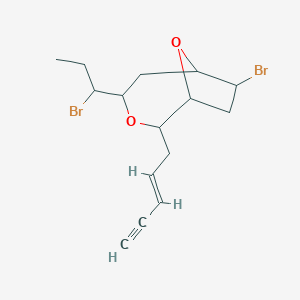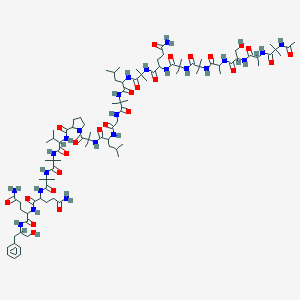
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- is not fully understood, but it is believed to act through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, modulation of signaling pathways, and interaction with cellular membranes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have potential applications in various fields, making it a versatile research tool. However, the limitations of using this compound in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)-. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another direction is to study its potential as a monomer for the synthesis of polymers with unique properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
In conclusion, Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential versatility, and various potential applications make it a promising research tool. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
The synthesis of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- involves several steps, including the preparation of starting materials, the reaction of these materials, and the purification of the resulting product. One common method for synthesizing this compound is through the Diels-Alder reaction between cyclopentadiene and ethylene oxide. This reaction produces a mixture of endo and Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- isomers, which can be separated using column chromatography.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.
Propiedades
Número CAS |
104013-09-4 |
|---|---|
Nombre del producto |
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- |
Fórmula molecular |
C18H21NO4 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-ethenylbicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C9H12O/c1-2-8-6-3-4-7(5-6)9(8)10/h2-4,6-10H,1,5H2 |
Clave InChI |
NTIDMOBOUNQJEP-UHFFFAOYSA-N |
SMILES |
C=CC1C2CC(C1O)C=C2 |
SMILES canónico |
C=CC1C2CC(C1O)C=C2 |
Sinónimos |
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
